

Application Notes and Protocols for (+)-3-Bromocamphor in Chemical Synthesis

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Compound of Interest

Compound Name: (+)-3-Bromocamphor

Cat. No.: B079212

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor is a versatile chiral building block and intermediate widely utilized in organic synthesis.^[1] Its rigid bicyclic structure and the presence of a reactive bromine atom at the α -position to a carbonyl group make it a valuable starting material for a variety of chemical transformations.^{[1][2]} This document provides detailed protocols and application notes for common reactions involving **(+)-3-Bromocamphor**, including its synthesis, dehydrobromination, and use in nucleophilic substitution reactions.

Physicochemical Properties

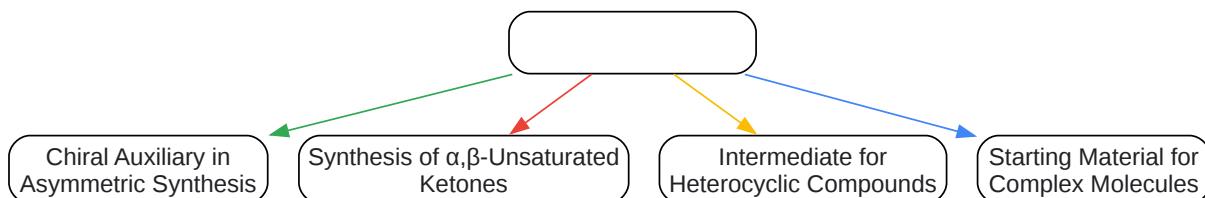
A summary of the key physical and chemical properties of **(+)-3-Bromocamphor** is presented below.

Property	Value
Molecular Formula	C ₁₀ H ₁₅ BrO
Molecular Weight	231.13 g/mol [1] [3]
Appearance	White to off-white crystalline powder [1]
Melting Point	75 - 77 °C [1] [3]
Boiling Point	274 °C [1]
Optical Rotation	[α] ²⁰ /D = +130° to +145° (c=2 in EtOH) [1]
Purity	≥ 98% (GC) [1]
CAS Number	10293-06-8 [1] [3]

Key Applications

(+)-3-Bromocamphor serves as a crucial intermediate in several areas of chemical synthesis:

- Chiral Auxiliary: Its inherent chirality is exploited in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in pharmaceutical drug development.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Organic Synthesis Building Block: It is a versatile starting material for creating complex molecules due to its functional groups.[\[1\]](#)
- Precursor to α,β -Unsaturated Ketones: Dehydrobromination of **(+)-3-Bromocamphor** provides access to α,β -unsaturated ketones, which are valuable intermediates in Michael additions and other conjugate addition reactions.[\[6\]](#)[\[7\]](#)
- Intermediate for Heterocyclic Synthesis: As an α -haloketone, it can react with various nucleophiles to form a wide range of heterocyclic compounds.[\[2\]](#)



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Caption: Key applications of **(+)-3-Bromocamphor** in organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of **(+)-3-Bromocamphor** from **(+)-Camphor**

This protocol is adapted from established methods for the α -bromination of ketones.^{[8][9]} The reaction proceeds via an acid-catalyzed enol intermediate.^{[7][9]}

Materials:

- (+)-Camphor
- Dichloroethane
- Bromine
- 80% Ethanol
- Sodium Hydroxide (NaOH)

Equipment:

- Round-bottom flask with a reflux condenser and dropping funnel
- Heating mantle
- Stir plate and stir bar

- Apparatus for distillation under reduced pressure
- Buchner funnel and filter paper

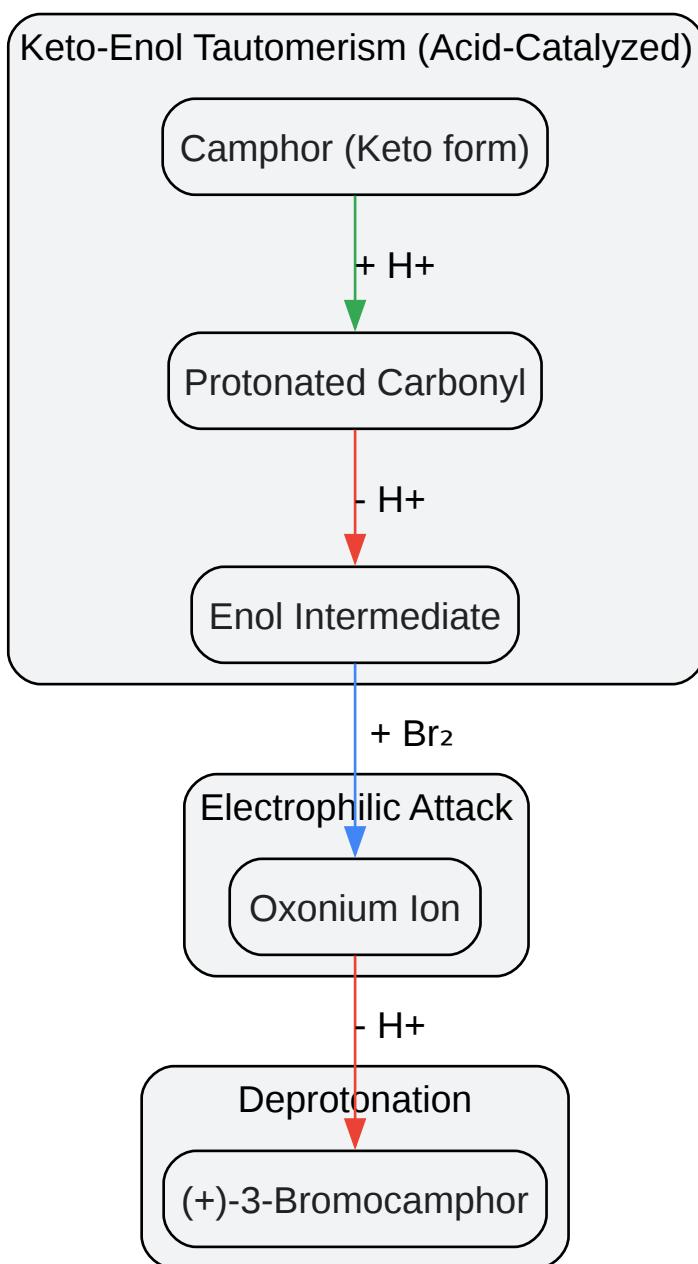
Procedure:

- Dissolve 15.2 g (0.1 mol) of (+)-camphor in 1.0 mL of dichloroethane in a round-bottom flask.
- Heat the mixture to 105°C.
- Add 17.6 g (0.11 mol) of bromine dropwise over 3 hours.
- After the addition is complete, continue stirring for 2 hours and then allow the mixture to cool to room temperature.
- Remove the dichloroethane by distillation under reduced pressure.
- To the residue, add 5.0 mL of 80% ethanol and 1.60 g (0.04 mol) of sodium hydroxide.
- Reflux the mixture for 45 minutes.
- Slowly cool the mixture to room temperature to induce recrystallization.
- Collect the crystallized **(+)-3-bromocamphor** by filtration, wash with cold ethanol, and dry.

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
(+)-Camphor	152.23	15.2	0.1
Bromine	159.81	17.6	0.11
Sodium Hydroxide	40.00	1.60	0.04
Product			
(+)-3-Bromocamphor	231.13	19.3	0.0835

- Yield: 83.5%[8]
- Purity (by GC): 99.5%[8]



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Caption: Mechanism of acid-catalyzed bromination of camphor.

Protocol 2: Dehydربromination of (+)-3-Bromocamphor

This protocol describes the elimination of HBr from **(+)-3-bromocamphor** to form an α,β -unsaturated ketone, a common transformation for α -halo ketones.[\[6\]](#)[\[7\]](#)

Materials:

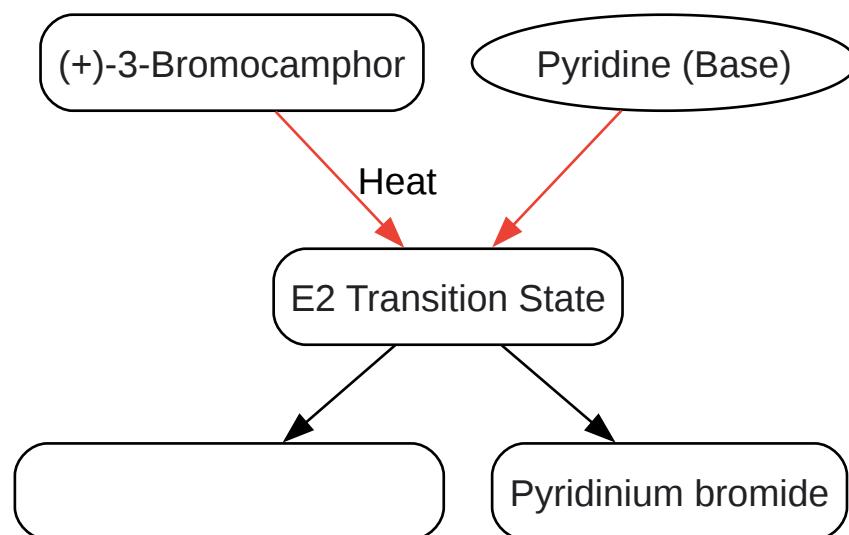
- **(+)-3-Bromocamphor**
- Pyridine
- Diethyl ether

Equipment:

- Round-bottom flask with a reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **(+)-3-bromocamphor** in pyridine in a round-bottom flask.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with diethyl ether.
- Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated NaHCO_3 solution, and finally brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the α,β -unsaturated ketone.



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Caption: Dehydrobromination of **(+)-3-bromocamphor** via an E2 mechanism.

Protocol 3: Reductive Debromination with a Primary Amine

This protocol outlines the reductive debromination of **(+)-3-bromocamphor** using a primary amine, which can also lead to the formation of a camphor-imine.[10]

Materials:

- **(+)-3-Bromocamphor**
- Ethanolamine or Ethylene diamine

Equipment:

- Round-bottom flask
- Stir plate and stir bar
- Heating mantle with temperature control

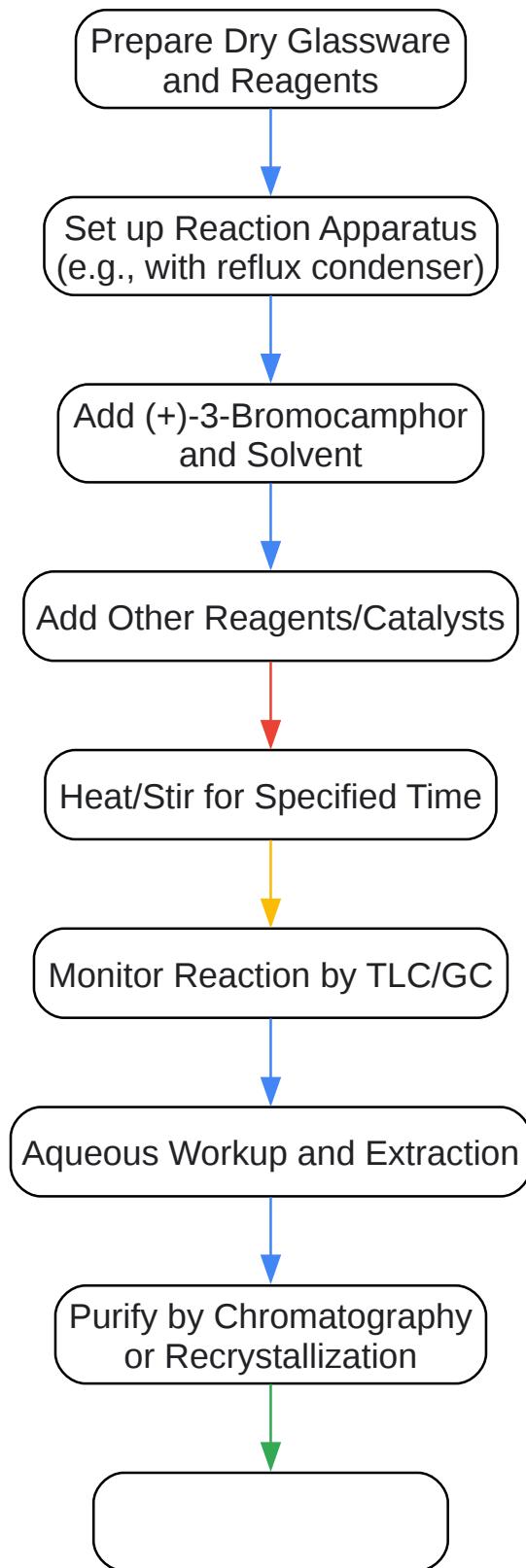
Procedure:

- Place **(+)-3-bromocamphor** in a round-bottom flask.
- Add an excess of the primary amine (e.g., ethanolamine).
- Heat the mixture with stirring. The reaction is performed without an additional organic solvent.
- Monitor the reaction progress by TLC.
- Upon completion, the product can be isolated by an appropriate workup, which may involve extraction and purification by chromatography.

Note: The polarity of the amine and its boiling point have a strong influence on the reaction's efficacy.[\[10\]](#)

General Workflow for a Reaction with **(+)-3-Bromocamphor**

The following diagram illustrates a typical workflow for setting up and carrying out a reaction with **(+)-3-Bromocamphor**.

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Caption: General experimental workflow for a reaction with **(+)-3-bromocamphor**.

Safety Information

- Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3.[3]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
- Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, gloves.[3]
- Store at room temperature.[1]

Always consult the Safety Data Sheet (SDS) before handling **(+)-3-Bromocamphor** and perform a thorough risk assessment for any new reaction. Work in a well-ventilated fume hood.

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